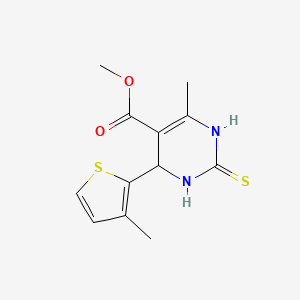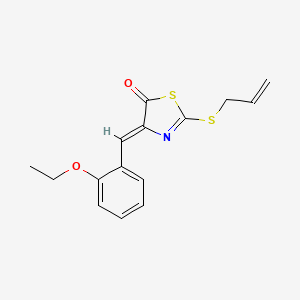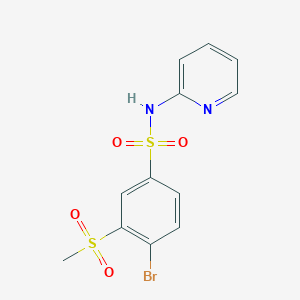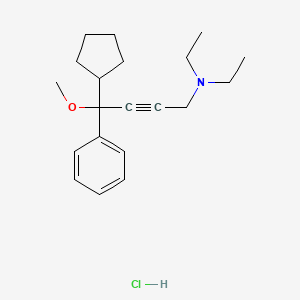
3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol, also known as IPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPTP is a triazole derivative that has a thiol group, making it a potent antioxidant and free radical scavenger.
作用机制
The mechanism of action of 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol is not fully understood, but it is believed to act as a potent antioxidant and free radical scavenger. The thiol group in 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol can react with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing oxidative damage. 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol can protect cells from oxidative damage and apoptosis. 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal studies, 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage.
实验室实验的优点和局限性
One of the main advantages of 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol is its high antioxidant activity, making it a useful tool in studying oxidative stress-related diseases. 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol is also relatively stable and can be easily synthesized in the lab. However, one limitation of 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol is its potential toxicity, as high doses have been shown to cause liver damage in animal studies. Additionally, 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol's mechanism of action is not fully understood, making it challenging to interpret its effects in some experiments.
未来方向
There are several future directions for 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol research. One area of interest is its potential as an anti-cancer agent. 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to investigate its efficacy in vivo. Another potential application for 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol is in the treatment of neurodegenerative diseases. 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has been shown to have neuroprotective effects in animal studies, and further research is needed to determine its potential as a therapeutic agent. Finally, 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol's antimicrobial properties make it a candidate for the development of new antibiotics, which are urgently needed due to the rise of antibiotic-resistant bacteria.
合成方法
3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol can be synthesized by the reaction of 4-isopropyl-5-mercapto-1,2,4-triazole with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction occurs through an SN2 mechanism, resulting in the formation of 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol. The purity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and HPLC.
科学研究应用
3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has shown promise in various scientific research applications. It has been investigated for its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has also been studied for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3-(4-isopropyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-propanol has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
3-(3-hydroxypropyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3OS/c1-6(2)11-7(4-3-5-12)9-10-8(11)13/h6,12H,3-5H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAJBXZPLRGVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxypropyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5183805.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5183829.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5183831.png)
![diethyl 5-({[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5183849.png)

![3-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-4-methylbenzoic acid](/img/structure/B5183858.png)
![1-[5-(2,4-dichlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5183859.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5183861.png)
![N,N-diethyl-3-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B5183868.png)
![3,3'-[{5-[(4-nitrobenzoyl)amino]-1,3-phenylene}bis(carbonylimino)]dibenzoic acid](/img/structure/B5183878.png)

